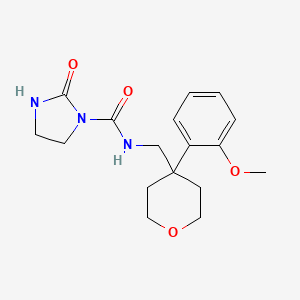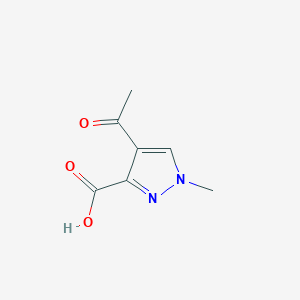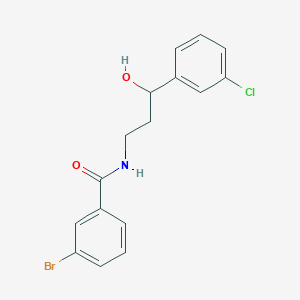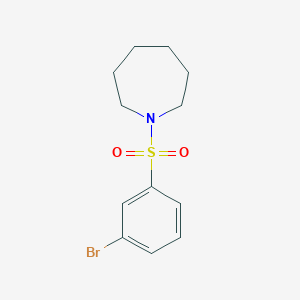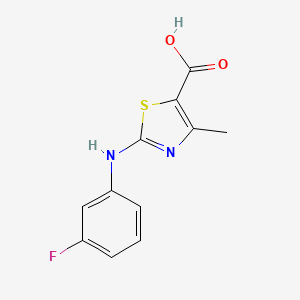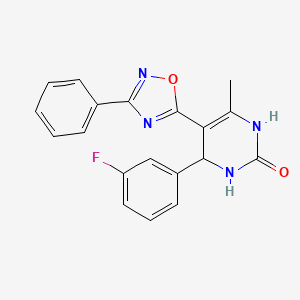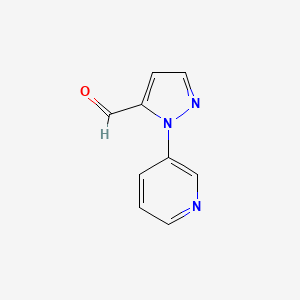
2-Pyridin-3-ylpyrazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-3-ylpyrazole-3-carbaldehyde is a compound that belongs to the class of pyrazoles, which are aromatic heterocyclic compounds . Pyrazoles are five-membered rings with two nitrogen atoms, one of which is a pyrrole type at position-1, while the other is a pyridine type at position-2 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest due to their potential applications. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . This method provided the desired products with moderate to good yields .科学的研究の応用
Synthesis and Characterization
The synthesis of heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, has been explored for its application in forming Schiff bases with chitosan. These compounds were characterized for their antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. The absence of cytotoxic activity in these chitosan derivatives was also confirmed, highlighting their potential in medical applications without adverse effects on human cells (Hamed et al., 2020).
Antimicrobial Activity
Research has shown that novel thiohydrazonates and pyrazolo[3,4-b]pyridines derivatives exhibit significant antimicrobial properties. For instance, specific thiohydrazonate compounds have displayed high inhibitory activity against bacterial strains such as Klebsiella pneumonia, Staphylococcus aureus, Escherichia coli, and Streptococcus mutans. These findings underscore the potential of pyridin-3-ylpyrazole derivatives in developing new antimicrobial agents (Mekky & Sanad, 2019).
Coordination Chemistry
The coordination chemistry of pyridin-3-ylpyrazole derivatives has been explored through the synthesis of complexes with metals such as cadmium and zinc. These complexes have been characterized by various spectroscopic techniques, indicating the versatility of these ligands in forming stable metal complexes. This area of study has implications for the development of materials with novel properties for technological applications (Hakimi et al., 2012).
Optical and Emission Properties
The optical properties of novel heterocyclic derivatives, such as pyrazolo[4′,3′:3,4]pyrido[1,2-a]benzimidazoles, synthesized from pyridin-3-ylpyrazole derivatives, have been investigated. These studies reveal how the absorption and emission spectra of these compounds can be influenced by specific substituents, offering insights into their potential use in photophysical applications (Milišiūnaitė et al., 2015).
Selective Reagents
Pyridin-3-ylpyrazole derivatives have been utilized as selective reagents for the extraction and spectrophotometric determination of metals such as iron(II). This application demonstrates the chemical's potential in analytical chemistry for the precise detection and quantification of metal ions in various samples, including industrial wastewater and minerals (Gallego et al., 1979).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives have been studied for their antimicrobial properties , specific safety and hazard information for 2-Pyridin-3-ylpyrazole-3-carbaldehyde is not available in the retrieved data.
将来の方向性
The field of pyrazole synthesis and application is continuously evolving. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research could focus on these areas for 2-Pyridin-3-ylpyrazole-3-carbaldehyde.
特性
IUPAC Name |
2-pyridin-3-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-9-3-5-11-12(9)8-2-1-4-10-6-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVMOFMMZMFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)
![2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2768027.png)



![1-Prop-2-enoyl-N-[2-(1H-pyrazol-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2768034.png)
